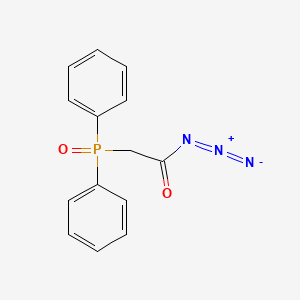

(Diphenylphosphoryl)acetyl azide

Description

Structure

3D Structure

Properties

CAS No. |

90305-00-3 |

|---|---|

Molecular Formula |

C14H12N3O2P |

Molecular Weight |

285.24 g/mol |

IUPAC Name |

2-diphenylphosphorylacetyl azide |

InChI |

InChI=1S/C14H12N3O2P/c15-17-16-14(18)11-20(19,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |

InChI Key |

VHGPRGJFGNLHKC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(CC(=O)N=[N+]=[N-])C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Diphenylphosphoryl Acetyl Azide

Strategies for Carbon-Azide Bond Formation in Acyl Azides

The synthesis of acyl azides, compounds with the general formula RCON₃, is a cornerstone of organic chemistry, providing access to isocyanates via the Curtius rearrangement. wikipedia.org The formation of the crucial C-N₃ bond is typically achieved by introducing an azide (B81097) source to a suitably activated carboxylic acid derivative.

Conversion of Carboxylic Acid Derivatives to Acyl Azides

A prevalent and traditional strategy for synthesizing acyl azides involves the reaction of a carboxylic acid derivative, most commonly an acyl chloride or anhydride (B1165640), with an azide salt. wikipedia.orgchemicalbook.com Acyl chlorides are particularly effective precursors due to their high reactivity. The reaction is a nucleophilic acyl substitution where the azide ion (N₃⁻), typically from sodium azide or trimethylsilyl (B98337) azide, displaces the chloride. wikipedia.org

This method is widely applicable and generally proceeds under mild conditions, which is crucial for preventing the premature thermal decomposition or rearrangement of the often-unstable acyl azide product. researchgate.net The reaction is often carried out in a two-phase system (e.g., an aqueous organic solvent) or in an anhydrous organic solvent if a more soluble azide source like tetraalkylammonium azide is used. organic-chemistry.org

The general transformation can be represented as: R-CO-Cl + NaN₃ → R-CO-N₃ + NaCl

Precursor Synthesis: (Diphenylphosphoryl)acetic Acid and its Derivatives

The essential starting material for the synthesis of (Diphenylphosphoryl)acetyl azide is (Diphenylphosphoryl)acetic acid. This organophosphorus compound features a central phosphorus atom bonded to two phenyl groups, an oxygen atom, and a methylene-carboxyl group. organic-chemistry.org

A primary and powerful method for the synthesis of the carbon-phosphorus bond in compounds like (Diphenylphosphoryl)acetic acid and its esters is the Michaelis-Arbuzov reaction. wikipedia.org This reaction involves the treatment of a trivalent phosphorus ester, such as a phosphinite, with an alkyl halide. wikipedia.orgyoutube.com

For the synthesis of the ethyl ester of (Diphenylphosphoryl)acetic acid, a common precursor, a diphenylphosphinite ester like ethyl diphenylphosphinite can be reacted with an α-haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate. wikipedia.orggoogle.com The reaction proceeds via an Sɴ2 attack of the nucleophilic phosphorus atom on the electrophilic carbon of the haloacetate, forming a phosphonium (B103445) salt intermediate. This intermediate then undergoes a dealkylation step, typically through attack by the displaced halide ion, to yield the final pentavalent phosphine (B1218219) oxide product, in this case, ethyl (diphenylphosphoryl)acetate. wikipedia.org

Reaction Scheme: Michaelis-Arbuzov Synthesis of Ethyl (Diphenylphosphoryl)acetate (C₆H₅)₂P-OEt + Cl-CH₂-COOEt → [(C₆H₅)₂P⁺(OEt)(CH₂COOEt)]Cl⁻ → (C₆H₅)₂P(O)-CH₂-COOEt + EtCl

Subsequent acidic or basic hydrolysis of the resulting ester, ethyl (diphenylphosphoryl)acetate, cleaves the ester linkage to afford the target carboxylic acid, (Diphenylphosphoryl)acetic acid.

Optimized Synthetic Pathways to this compound

With the precursor acid in hand, two main pathways can be employed for its conversion to this compound: a two-step process via an acid chloride intermediate or a one-pot direct azidation.

Utilizing Acid Chlorides as Intermediates

This classic, reliable two-step approach first involves the conversion of (Diphenylphosphoryl)acetic acid to its more reactive acid chloride derivative, (Diphenylphosphoryl)acetyl chloride. This activation is typically achieved using standard chlorinating agents. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are common reagents for this transformation, converting the carboxylic acid into the highly electrophilic acyl chloride.

Once formed, the (Diphenylphosphoryl)acetyl chloride is reacted with an azide source, most commonly sodium azide (NaN₃), in an appropriate solvent like acetone (B3395972) or a biphasic system. researchgate.net The azide ion acts as a nucleophile, displacing the chloride to furnish the final product, this compound. Care must be taken to maintain low temperatures during the reaction and workup to avoid the Curtius rearrangement of the product. organic-chemistry.org

Synthetic Route via Acid Chloride:

(C₆H₅)₂P(O)-CH₂-COOH + SOCl₂ → (C₆H₅)₂P(O)-CH₂-COCl

(C₆H₅)₂P(O)-CH₂-COCl + NaN₃ → (C₆H₅)₂P(O)-CH₂-CON₃

Direct Azidation Methods from Carboxylic Acids

To circumvent the need to isolate the often-sensitive acid chloride intermediate, several direct methods have been developed to convert carboxylic acids into acyl azides in a single pot. chemicalbook.com These methods rely on in-situ activation of the carboxylic acid.

One of the most prominent reagents for this direct transformation is Diphenylphosphoryl azide (DPPA) itself. organic-chemistry.orgrsc.org In this process, the carboxylic acid attacks the phosphorus atom of DPPA, leading to the formation of a mixed anhydride intermediate with the expulsion of an azide ion. This azide ion then attacks the activated carbonyl carbon of the anhydride, yielding the desired acyl azide and the diphenylphosphate anion as a stable leaving group. rsc.org This method is widely used in peptide synthesis and other applications requiring mild conditions.

Another efficient direct method involves the use of a combination of trichloroacetonitrile (B146778) (Cl₃CCN), triphenylphosphine (B44618) (Ph₃P), and sodium azide (NaN₃). youtube.comwikipedia.org This system is believed to generate the acyl chloride in situ, which is then immediately trapped by the sodium azide present in the reaction mixture to give the acyl azide in high yields under mild, room-temperature conditions. chemicalbook.comwikipedia.org

| Method | Reagents | Key Features | Reference(s) |

| Acid Chloride Intermediate | 1. SOCl₂ or (COCl)₂2. NaN₃ | Stepwise, reliable, utilizes reactive intermediate | researchgate.net |

| Direct Azidation (DPPA) | Diphenylphosphoryl azide (DPPA), Base (e.g., Et₃N) | One-pot, mild conditions, forms mixed anhydride intermediate | organic-chemistry.orgrsc.org |

| Direct Azidation (Kim-Jang) | Cl₃CCN, Ph₃P, NaN₃ | One-pot, high yields, room temperature, in-situ activation | chemicalbook.comwikipedia.org |

Purification Methodologies for this compound Synthesis

The purification of this compound requires careful consideration of the compound's potential thermal instability. Acyl azides are energetic compounds that can undergo vigorous decomposition or rearrangement (Curtius) upon heating. organic-chemistry.org

Column Chromatography: For small-scale preparations, purification can often be achieved by column chromatography on silica (B1680970) gel. youtube.com A solvent system of appropriate polarity, such as a hexane-ethyl acetate (B1210297) mixture, can be used to separate the product from starting materials and byproducts like triphenylphosphine oxide (if applicable). This method has the advantage of being performed at room temperature.

Extraction and Washing: A standard aqueous workup is typically the first step in purification. The reaction mixture is diluted with an organic solvent and washed with water or brine to remove water-soluble salts and reagents. If a base like triethylamine (B128534) is used, a dilute acid wash may be employed, followed by a wash with sodium bicarbonate solution to ensure the removal of any unreacted carboxylic acid.

Distillation: While effective for some acyl azides, purification by distillation must be approached with extreme caution. If distillation is necessary, it should be performed under high vacuum (reduced pressure) to lower the boiling point and minimize the risk of thermal decomposition. The distillation bath temperature should be controlled and kept as low as possible. For larger-scale syntheses, non-distillative methods are often preferred to mitigate safety risks.

Atom Economy and Green Chemistry Considerations in Synthesis Development

The principles of green chemistry and atom economy are pivotal in the contemporary design of synthetic routes. For the synthesis of this compound, these considerations are applied to each step of the proposed synthetic sequences.

Synthesis of (Diphenylphosphoryl)acetic acid via Michaelis-Arbuzov Reaction:

A primary route to obtaining the crucial precursor, (diphenylphosphoryl)acetic acid, is through a Michaelis-Arbuzov reaction to form ethyl (diphenylphosphoryl)acetate, followed by hydrolysis. nih.gov

Recent advancements in the Michaelis-Arbuzov reaction focus on developing more environmentally benign methods, such as alcohol-based versions that avoid the use of alkyl halides, thereby improving the green chemistry profile of this key step.

Conversion of (Diphenylphosphoryl)acetic acid to this compound:

Two main pathways are considered for the conversion of the carboxylic acid to the acyl azide: a one-pot Curtius rearrangement using diphenylphosphoryl azide (DPPA) and a two-step process via an acyl chloride intermediate.

Method A: One-Pot Curtius Rearrangement with DPPA. The use of DPPA to convert a carboxylic acid directly to an acyl azide is a well-established method. nih.govcommonorganicchemistry.com This approach is often favored for its operational simplicity and for avoiding the isolation of potentially explosive acyl azide intermediates. commonorganicchemistry.com From a green chemistry perspective, this one-pot procedure reduces the number of synthetic steps and purification procedures, thereby minimizing solvent usage and waste generation. However, the reaction generates diphenylphosphoric acid as a stoichiometric byproduct, which has a moderate molecular weight and needs to be separated from the desired product. rsc.org

Method B: Two-Step Synthesis via Acyl Chloride. This classical approach involves the conversion of the carboxylic acid to (diphenylphosphoryl)acetyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an azide salt such as sodium azide. masterorganicchemistry.comlibretexts.orgchemguide.co.uk

The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed. chemguide.co.uk This simplifies purification but involves the use of a corrosive and hazardous reagent.

The subsequent reaction with sodium azide introduces the azide functionality. While effective, this step involves the use of sodium azide, a toxic and potentially explosive reagent, which requires careful handling and disposal procedures.

From an atom economy standpoint, the two-step process can be less efficient due to the generation of byproducts in both steps. The following table provides a qualitative comparison of the green chemistry aspects of these methods.

| Feature | Method A (DPPA) | Method B (Acyl Chloride) |

| Number of Steps | One-pot | Two steps |

| Reagent Hazard | DPPA is toxic. | Thionyl chloride is corrosive; Sodium azide is toxic and explosive. |

| Byproducts | Diphenylphosphoric acid (solid waste). | SO₂ and HCl (gaseous); Sodium chloride (solid waste). |

| Atom Economy | Moderate, due to the large byproduct. | Potentially lower due to multiple steps and byproducts. |

| Operational Simplicity | High | Moderate |

Comparative Analysis of Synthetic Approaches and Methodological Refinements

A comparative analysis of the synthetic routes to this compound reveals a trade-off between operational simplicity, safety, and waste generation.

Route 1: The DPPA-Mediated One-Pot Synthesis

This approach, which leverages the dual role of a phosphonic azide as both reactant and activating agent, is elegant in its conception. The direct conversion of (diphenylphosphoryl)acetic acid to the corresponding acyl azide in a single step is a significant advantage, reducing reaction time and minimizing mechanical losses from multiple workup and purification stages. nih.govcommonorganicchemistry.com

Route 2: The Acyl Chloride-Based Synthesis

This traditional two-step method offers a more modular approach. The intermediate acyl chloride can be isolated and purified before proceeding to the azidation step, which can be advantageous for ensuring the purity of the final product. The use of thionyl chloride, with its gaseous byproducts, can simplify the purification of the acyl chloride intermediate. chemguide.co.uk However, the handling of highly reactive and hazardous reagents like thionyl chloride and sodium azide are significant drawbacks. masterorganicchemistry.comlibretexts.org

Methodological Refinements:

Recent research has focused on refining these synthetic methodologies to enhance their green credentials and safety profiles.

Greener Curtius Rearrangement: For the DPPA-mediated approach, research into greener oxidative methods for the Curtius rearrangement, which can avoid stoichiometric organoiodine oxidants or activating reagents like DPPA, is ongoing. rsc.org For instance, the use of Oxone® and a halide source to generate the acyl azide in situ from an aldehyde precursor presents a more environmentally friendly alternative. rsc.org

Flow Chemistry: The synthesis of hazardous intermediates like acyl azides can be made significantly safer by employing continuous-flow technology. nih.gov Flow reactors allow for the in situ generation and immediate consumption of the azide, minimizing the amount of the potentially explosive compound present at any given time and allowing for better temperature control. nih.gov This approach has been successfully applied to the synthesis of other azides, demonstrating its potential for the safe production of this compound. nih.gov

The choice of synthetic route will ultimately depend on the specific requirements of the synthesis, including the desired scale, the available equipment, and the priority given to factors such as operational simplicity, cost, and green chemistry considerations.

Chemical Reactivity and Mechanistic Investigations of Diphenylphosphoryl Acetyl Azide

Rearrangement Reactions Involving the Acyl Azide (B81097) Moiety

The most prominent reaction of acyl azides, including (Diphenylphosphoryl)acetyl azide, is the Curtius rearrangement. This reaction involves the thermal or photochemical decomposition of the acyl azide to produce an isocyanate, which is a versatile intermediate for the synthesis of various nitrogen-containing compounds.

The Curtius rearrangement of this compound is the principal thermal transformation of the compound. Mechanistic studies on analogous acyl azides have shown that the thermal rearrangement proceeds through a concerted mechanism. In this pathway, the bond to the migrating group (the (diphenylphosphoryl)methyl group) weakens as the nitrogen molecule is extruded, leading directly to the isocyanate intermediate without the formation of a discrete acyl nitrene species. This process is known to occur with complete retention of the migrating group's stereochemistry.

Upon heating, this compound undergoes rearrangement with the loss of nitrogen gas (N₂) to form the corresponding isocyanate intermediate, (Diphenylphosphoryl)methyl isocyanate.

Reaction Scheme: (C₆H₅)₂P(O)CH₂CON₃ → (C₆H₅)₂P(O)CH₂NCO + N₂

This isocyanate is a highly reactive electrophilic species due to the cumulative electron-withdrawing effects of the nitrogen and oxygen atoms bonded to the central carbon. Its reactivity allows it to be used as a key building block in organic synthesis.

The highly reactive nature of the (Diphenylphosphoryl)methyl isocyanate intermediate allows it to be "trapped" by a variety of nucleophiles. These trapping reactions are fundamental to the synthetic utility of the Curtius rearrangement, enabling the conversion of a carboxylic acid derivative into amines, carbamates, and ureas. The specific product depends on the nucleophile used in the reaction.

| Nucleophile (Trapping Agent) | Reagent Example | Resulting Derivative | Product Structure |

| Water | H₂O | Primary Amine (via carbamic acid) | (C₆H₅)₂P(O)CH₂NH₂ |

| Alcohol | Methanol (B129727) (CH₃OH) | Carbamate (B1207046) (Urethane) | (C₆H₅)₂P(O)CH₂NHCOOCH₃ |

| Alcohol | tert-Butanol ((CH₃)₃COH) | tert-Butyl Carbamate (Boc-amine) | (C₆H₅)₂P(O)CH₂NHCOOtBu |

| Amine | Benzylamine (C₆H₅CH₂NH₂) | Urea (B33335) | (C₆H₅)₂P(O)CH₂NHCONHCH₂C₆H₅ |

This table illustrates the expected derivatization products of (Diphenylphosphoryl)methyl isocyanate based on the general reactivity of isocyanates with common nucleophiles.

The choice of solvent plays a critical role in the outcome of the Curtius rearrangement of this compound. The solvent can be an inert medium or a participant in the reaction.

Inert Aprotic Solvents: When the rearrangement is conducted in inert, non-nucleophilic solvents such as toluene, benzene, or tetrahydrofuran (B95107) (THF), the primary product is the (Diphenylphosphoryl)methyl isocyanate, which can potentially be isolated if stable enough, or used in situ for subsequent reactions.

Nucleophilic Solvents: If the reaction is performed in a nucleophilic solvent, the solvent itself can act as the trapping agent. For instance, conducting the rearrangement in an alcohol like methanol or ethanol (B145695) will directly yield the corresponding carbamate derivative. Using dimethyl sulfoxide (B87167) (DMSO) in the presence of an amine has been found to be effective in related polymerization reactions.

| Solvent Type | Example Solvent | Role of Solvent | Typical Outcome |

| Inert Aprotic | Toluene, THF | Medium | Formation of Isocyanate |

| Protic, Nucleophilic | Methanol, Ethanol | Trapping Agent | Formation of Carbamate |

| Protic, Nucleophilic | Water | Trapping Agent | Formation of Primary Amine |

This table summarizes the influence of solvent choice on the products of the Curtius rearrangement.

The kinetics of the Curtius rearrangement are highly dependent on temperature and the presence of catalysts.

Temperature: The rearrangement is a thermal decomposition, typically requiring elevated temperatures, often in the range of 80 to 120 °C, to proceed at a practical rate. The precise temperature required for the rearrangement of this compound would depend on factors like the solvent and the electronic nature of the substituents.

Catalysis: Research has shown that Lewis acids, such as boron trifluoride (BF₃) or boron trichloride (B1173362) (BCl₃), can catalyze the Curtius rearrangement. These catalysts coordinate to the carbonyl oxygen, making it more electrophilic and facilitating the rearrangement. This catalytic action can significantly lower the required decomposition temperature, in some cases by as much as 100 °C, and improve the yield of the isocyanate.

Reaction Technology: Modern techniques such as continuous flow chemistry have been employed for Curtius rearrangements to enhance safety and control. Heating the acyl azide in a flow reactor allows for precise temperature management and minimizes the accumulation of potentially unstable intermediates.

The Curtius Rearrangement Pathway of this compound

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is twofold, defined by both nucleophilic and electrophilic characteristics, although one is typically more dominant depending on the reaction conditions.

Nucleophilic Reactivity: The azide functional group (N₃⁻) is generally considered an excellent nucleophile in substitution reactions like the Sₙ2 reaction. However, in the context of an acyl azide, this nucleophilicity is largely overshadowed by the molecule's propensity to undergo the Curtius rearrangement upon heating. Under non-thermal conditions, the terminal nitrogen of the azide could theoretically act as a nucleophile, but this is not its primary reactive pathway.

Electrophilic Reactivity: The carbonyl carbon of this compound is a significant electrophilic center. The adjacent, strongly electron-withdrawing diphenylphosphoryl group [P(O)(C₆H₅)₂] enhances this electrophilicity. This makes the carbonyl carbon susceptible to attack by nucleophiles. While nucleophilic attack at the carbonyl is the first step of a nucleophilic acyl substitution, for acyl azides, this pathway often leads to the formation of other activated species or, under thermal stress, is intercepted by the much faster Curtius rearrangement. Therefore, while the molecule possesses a potent electrophilic site, its most synthetically useful transformation remains the rearrangement of the acyl azide moiety.

Reactions with Nucleophiles (e.g., Alcohols, Amines)

DPPA readily reacts with various nucleophiles. The course of the reaction is often dictated by the nature of the nucleophile and the reaction conditions. The phosphorus atom in DPPA is highly electrophilic, making it the primary site of attack for many nucleophiles. youtube.com

With carboxylic acids, the carboxylate anion attacks the phosphorus atom, leading to a mixed anhydride (B1165640) intermediate. acs.orgwikipedia.org This intermediate then undergoes an intramolecular rearrangement or is attacked by the liberated azide ion to form an acyl azide. youtube.comwikipedia.org This acyl azide is a key intermediate that can subsequently undergo a Curtius rearrangement to form an isocyanate, which is then trapped by nucleophiles like alcohols or amines to yield carbamates and ureas, respectively. organic-chemistry.orgnih.gov

Reactions with Alcohols: Alcohols can be converted into alkyl azides with stereochemical inversion using DPPA, often under Mitsunobu-type conditions or in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). commonorganicchemistry.comtcichemicals.com This transformation is particularly effective for benzylic alcohols and α-hydroxy alkyl esters, affording high yields and enantiomeric excess. tcichemicals.com The reaction proceeds via activation of the alcohol by the DPPA, followed by an SN2 displacement by the azide ion.

Reactions with Amines: Amines can attack the electrophilic phosphorus atom of DPPA to form phosphoramidates. acs.orgwikipedia.org This reactivity is fundamental to its use as a peptide coupling reagent. organic-chemistry.org In the presence of a carboxylic acid, DPPA facilitates amide bond formation between the acid and an amine, a process that proceeds with minimal racemization, making it valuable in peptide synthesis. nih.govresearchgate.net The reaction is typically carried out in the presence of a base like triethylamine (B128534) to generate the carboxylate anion. nih.gov DPPA has been successfully used in both liquid- and solid-phase peptide synthesis. nih.gov

Table 1: Selected Reactions of this compound (DPPA) with Nucleophiles

| Nucleophile | Reagents/Conditions | Product Type | Yield | Reference |

| Carboxylic Acid / Benzyl alcohol | Triethylamine, Toluene, heat | Urethane (B1682113) | High | researchgate.net |

| Carboxylic Acid / Amine | Triethylamine, DMF | Amide (Peptide) | High | nih.gov |

| Primary/Secondary Alcohol | DIAD, PPh3, THF | Alkyl Azide (inversion) | High | commonorganicchemistry.com |

| Benzylic Alcohol | DBU, Toluene, rt | Alkyl Azide (inversion) | High | tcichemicals.com |

| Amine (direct reaction) | - | Phosphoramidate | - | wikipedia.org |

| Carboxylic Acid / Water | Heat | Amine (after hydrolysis) | High | nih.gov |

Note: Yields are often reported as "high" or are reaction-specific. DMF = Dimethylformamide, DIAD = Diisopropyl azodicarboxylate, PPh3 = Triphenylphosphine (B44618), DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, THF = Tetrahydrofuran.

Interaction with Electrophilic Species

The interaction of DPPA with electrophiles is less common than its reactions with nucleophiles. The azide group in DPPA is generally considered electron-deficient, particularly due to the electron-withdrawing phosphoryl group. nih.gov However, the terminal nitrogen of the azide can act as a nucleophile towards certain electrophiles.

The most prominent example of this reactivity is the Staudinger reaction (or Staudinger ligation) with phosphines, such as triphenylphosphine. nih.govcommonorganicchemistry.com In this reaction, the phosphine (B1218219) acts as a nucleophilic electrophile, attacking the terminal nitrogen atom of the azide to form a phosphazide (B1677712) intermediate. nih.gov This intermediate then undergoes cyclization and subsequent retro-[2+2] cycloaddition to eliminate dinitrogen (N₂), yielding an iminophosphorane. nih.gov Hydrolysis of the iminophosphorane produces a primary amine and the corresponding phosphine oxide. nih.gov

Reactions with strong acids (a source of electrophilic protons) can lead to the decomposition of azides. tcichemicals.com For instance, the Brønsted-acid-promoted rearrangement of benzylic azides is known to generate iminium ions. tcichemicals.com While specific studies on the acid-catalyzed decomposition of DPPA itself are not prevalent, this general reactivity pattern of azides is applicable.

Thermal and Photochemical Decomposition Pathways

The decomposition of DPPA can be induced by heat or light, typically leading to the extrusion of molecular nitrogen and the formation of a highly reactive nitrene intermediate.

Thermal Decomposition: DPPA is reported to be thermally stable up to relatively high temperatures, with decomposition noted above 200°C. commonorganicchemistry.com The most significant thermal reaction involving DPPA is its use in the Curtius rearrangement, where it serves to generate an acyl azide from a carboxylic acid in situ. youtube.comorganic-chemistry.org The subsequent thermal decomposition of this acyl azide, not DPPA itself, is the key step of the rearrangement, proceeding through a nitrene intermediate to form an isocyanate. organic-chemistry.orgnsf.gov The direct thermolysis of DPPA is expected to follow a similar pathway, losing N₂ to form a diphenylphosphorylnitrene. rsc.org This stepwise mechanism, where nitrene formation is the rate-determining step, is characteristic of organic azides. rsc.org

Photochemical Decomposition: The photolysis of DPPA has been studied in detail using techniques like laser flash photolysis (LFP). acs.org Irradiation of DPPA with UV light (e.g., 266 nm) leads to the formation of diphenylphosphorylnitrene in its singlet state. acs.orgnih.gov This is a very short-lived species that can undergo rapid intersystem crossing to the more stable triplet nitrene. acs.org The singlet nitrene has been directly observed spectroscopically, exhibiting a transient absorption at 525 nm with a lifetime of approximately 480 picoseconds. nih.gov The triplet nitrene has a longer lifetime, on the scale of microseconds, and absorbs at around 345 nm. acs.org Computational studies suggest the decomposition is initiated by photoexcitation of a phenyl ring, followed by energy transfer to the azide moiety, which then expels N₂. nih.gov The resulting highly reactive nitrene can then engage in various reactions, such as C-H bond insertion. acs.org

Mechanistic Elucidation Studies: Computational and Experimental Approaches to Reaction Pathways

The mechanisms of the key reactions of DPPA have been investigated through both experimental and computational methods.

Curtius Rearrangement: The mechanism for the DPPA-mediated Curtius reaction is well-established. It begins with the nucleophilic attack of a carboxylate anion on the electrophilic phosphorus atom of DPPA. youtube.comwikipedia.org This expels an azide ion and forms a mixed phosphoric-carboxylic anhydride intermediate. wikipedia.org The azide ion then performs a nucleophilic attack on the carbonyl carbon of this activated anhydride, displacing the diphenylphosphate anion, which is an excellent leaving group, to generate an acyl azide. wikipedia.org The acyl azide then undergoes thermal rearrangement, losing N₂ gas in a concerted step where the R-group migrates to the nitrogen atom, yielding an isocyanate with retention of configuration. researchgate.net

Conversion of Alcohols to Azides: For the conversion of alcohols to azides, such as under Mitsunobu conditions (DPPA, PPh₃, DIAD), the mechanism involves the formation of an oxyphosphonium salt. The azide ion, delivered from DPPA, then displaces the activated hydroxyl group via an SN2 mechanism, resulting in a complete inversion of stereochemistry at the carbon center. tcichemicals.com A similar SN2 pathway is proposed for the reaction when a strong, non-nucleophilic base like DBU is used instead of a full Mitsunobu cocktail. tcichemicals.com

Photodecomposition: Experimental elucidation of the photochemical pathway has been achieved with ultrafast transient absorption spectroscopy. nih.gov These studies have allowed for the direct observation and characterization of the transient (π,π*) singlet excited state and the subsequent singlet diphenylphosphorylnitrene. nih.gov The kinetics of the singlet and triplet nitrene processes, including their lifetimes and reactions with quenching agents, have been measured using laser flash photolysis. acs.org These experimental findings are supported by computational studies (using methods like RI-CC2 and TD-B3LYP) which have modeled the excited states and predicted the decomposition mechanism, confirming the pathway of energy transfer from the phenyl ring to the azide group. nih.gov

Stereochemical Aspects of Transformations (If Applicable)

The stereochemical outcome of reactions involving DPPA is a critical aspect of its synthetic utility.

Retention of Stereochemistry: The Curtius rearrangement, for which DPPA is a key reagent, is renowned for proceeding with complete retention of stereochemistry at the migrating carbon. researchgate.net The migration of the alkyl or aryl group from the carbonyl carbon to the nitrogen occurs simultaneously with the loss of N₂, ensuring that the original configuration of the migrating group is preserved in the final isocyanate and subsequent amine or urethane products. researchgate.net

Inversion of Stereochemistry: In contrast, when DPPA is used to convert a chiral alcohol into an azide, the reaction proceeds with complete inversion of configuration at the stereocenter. commonorganicchemistry.comtcichemicals.com This is a hallmark of the SN2 mechanism that governs this transformation. tcichemicals.com This predictable stereochemical outcome has been exploited in the total synthesis of complex molecules where precise control of stereochemistry is essential. For example, this method was employed in a synthesis of the antiviral drug Tamiflu. commonorganicchemistry.comnih.gov

Table 2: Stereochemical Outcomes in Reactions Involving DPPA

| Reaction Type | Substrate | Key Reagents | Stereochemical Outcome | Reference |

| Curtius Rearrangement | Chiral Carboxylic Acid | DPPA, Et3N, heat | Retention of configuration | researchgate.net |

| Azide Formation (Mitsunobu) | Chiral Secondary Alcohol | DPPA, PPh3, DIAD | Inversion of configuration | commonorganicchemistry.com |

| Azide Formation (Base) | Chiral Benzylic Alcohol | DPPA, DBU | Inversion of configuration | tcichemicals.com |

Applications of Diphenylphosphoryl Acetyl Azide in Advanced Organic Synthesis

Precursor in the Synthesis of Diverse Organic Scaffolds

(Diphenylphosphoryl)acetyl azide (B81097), generated in situ from the corresponding carboxylic acid using Diphenylphosphoryl azide (DPPA), serves as a gateway to a multitude of complex organic structures. The key to its versatility is the formation of an isocyanate intermediate through the Curtius rearrangement. organic-chemistry.orgnih.gov This highly reactive species can be intercepted by a wide array of nucleophiles, enabling the construction of diverse molecular frameworks.

Organic azides are fundamental building blocks for the synthesis of nitrogen-containing heterocycles. mdpi.com DPPA is instrumental in this field, functioning as a nitrene source or a precursor to acyl azides that can undergo cyclization reactions. For example, DPPA has been employed in cobalt-catalyzed aziridination of alkenes, providing a direct route to N-phosphorylated aziridines, which are valuable three-membered heterocycles. researchgate.netnih.gov The thermal decomposition of azides can generate nitrene intermediates that participate in various cyclization reactions to form rings like pyrroles and 2H-azirines. mdpi.com Furthermore, the isocyanate generated via DPPA can undergo intramolecular reactions to form cyclic structures, as seen in the synthesis of thienopyridone, a key intermediate for protein-tyrosine phosphatase inhibitors. nih.gov

Table 1: Examples of Heterocycles Synthesized Using DPPA-Mediated Reactions

| Heterocycle Class | Starting Material(s) | Role of DPPA | Reference(s) |

|---|---|---|---|

| Aziridines | Alkenes | Nitrene source for catalytic aziridination | researchgate.netnih.gov |

| Thienopyridones | Thiophene-based carboxylic acid | Reagent for Curtius rearrangement and subsequent cyclization | nih.gov |

| Diketopiperazines | Dipeptides (e.g., Benzoyl-glycyl-L-proline) | Coupling agent for intramolecular lactamization | tcichemicals.com |

The most prominent application of the DPPA-mediated Curtius rearrangement is the synthesis of ureas, carbamates, and amides. chemicalbook.com This one-pot procedure begins with the reaction of a carboxylic acid with DPPA to form an acyl azide, which rearranges to an isocyanate. nih.govwikipedia.org This isocyanate is not typically isolated but is trapped in situ by a nucleophile. organic-chemistry.org

Ureas: Reaction of the isocyanate with primary or secondary amines yields substituted ureas. chemicalbook.comrsc.org

Carbamates (Urethanes): Trapping the isocyanate with an alcohol results in the formation of carbamates, which are stable, protected forms of amines. nih.govnih.gov

Amides: While less direct, amides can be formed through the reaction of the isocyanate with a carboxylic acid. DPPA is also widely used as a peptide coupling agent to directly form amide bonds between amino acids without proceeding through an isocyanate. tcichemicals.comnih.gov

This methodology is highly efficient and has been applied to the synthesis of polymers, including polyamides, polyureas, and polyurethanes. researchgate.net

Table 2: Synthesis of Ureas, Carbamates, and Amides from Isocyanate Intermediate

| Product Class | Nucleophile | General Reaction | Reference(s) |

|---|---|---|---|

| Urea (B33335) | Amine (R'-NH₂) | R-N=C=O + R'-NH₂ → R-NH-CO-NH-R' | organic-chemistry.orgchemicalbook.com |

| Carbamate (B1207046) | Alcohol (R'-OH) | R-N=C=O + R'-OH → R-NH-CO-OR' | nih.govnih.gov |

Role as a Reagent in Functional Group Transformations

DPPA is a key reagent for several important functional group interconversions, primarily centered on the conversion of carboxylic acids and alcohols.

Carboxylic Acid to Amine/Carbamate: The modified Curtius rearrangement using DPPA is a premier method for converting a carboxylic acid into a protected amine (carbamate) or, after hydrolysis, a primary amine. nih.govnih.gov This transformation proceeds with complete retention of the stereochemistry of the migrating group. nih.gov

Alcohol to Azide: DPPA can be used to convert primary and secondary alcohols directly into azides. researchgate.netepa.gov This conversion often proceeds with stereochemical inversion, particularly when conducted under Mitsunobu reaction conditions (in combination with triphenylphosphine (B44618) and a dialkyl azodicarboxylate). researchgate.netcommonorganicchemistry.com

Utilization in Multicomponent Reaction Strategies

The one-pot conversion of a carboxylic acid, using DPPA, into a urea or carbamate by the addition of an amine or alcohol is a classic example of a multicomponent reaction strategy. nih.govnih.gov This approach avoids the isolation of reactive intermediates and streamlines the synthesis of complex molecules from simple starting materials. researchgate.net The efficiency of this process makes it highly valuable in constructing libraries of compounds for medicinal chemistry and drug discovery. nih.gov Furthermore, as a source of the azide functional group, DPPA can be used to generate substrates for other multicomponent reactions, such as the Ugi reaction or click chemistry cycloadditions. mdpi.comnih.gov

Regioselectivity and Chemoselectivity in Synthetic Transformations

A significant advantage of using DPPA is the high degree of selectivity it offers.

Chemoselectivity: DPPA is known for its compatibility with a wide range of functional groups. During peptide synthesis, it does not react with the side chains of many common amino acids, including serine, threonine, asparagine, and glutamine. tcichemicals.com This allows for the selective formation of a peptide bond without the need for extensive protecting group strategies. Similarly, in the Curtius rearrangement, the reaction can be performed on complex substrates bearing multiple functional groups. nih.gov

Regioselectivity: In molecules with multiple carboxylic acid groups of differing reactivity, selective reaction with DPPA can potentially be achieved. More importantly, the subsequent trapping of the isocyanate intermediate can be highly regioselective.

Stereoselectivity: The Curtius rearrangement itself is stereospecific, meaning the migrating group from the carbonyl carbon to the nitrogen atom does so with complete retention of its configuration. nih.govnih.gov This is crucial for the synthesis of chiral amines and their derivatives from chiral carboxylic acids.

Development of Novel Synthetic Methodologies Employing (Diphenylphosphoryl)acetyl Azide

The reliability and versatility of DPPA have spurred the development of new synthetic methods.

Polymer-Supported Reagents: To simplify purification and reduce the reagent's toxicity, polymer-supported versions of DPPA have been created. These solid-phase reagents facilitate the conversion of various carboxylic acids to urethanes and ureas, with the spent reagent being easily removed by filtration. researchgate.net

Catalytic Aziridination: Novel catalytic systems, such as those based on cobalt-porphyrin complexes, use DPPA as a nitrene source for the asymmetric aziridination of alkenes. researchgate.netnih.gov This provides an efficient pathway to chiral N-phosphorylated aziridines.

Sigmatropic Rearrangements: The Batey group developed a stereoselective synthesis of allylic amines that employs DPPA as an amine source in a palladium-catalyzed tcichemicals.comtcichemicals.com-aza-phospha-oxa-Cope sigmatropic rearrangement. researchgate.netepa.gov

Polymer Synthesis: Methods for preparing various polymers, including polyamides, polyureas, and polyurethanes, have been developed using DPPA as both a coupling agent and a reagent for the Curtius rearrangement to generate isocyanate monomers. researchgate.netnih.gov

Analytical and Spectroscopic Methodologies for Structural and Mechanistic Studies

Methodologies for Confirming Compound Identity and Purity in Research

The verification of (Diphenylphosphoryl)acetyl azide's structure and the assessment of its purity are foundational steps in its application. Researchers employ a combination of spectroscopic and chromatographic methods to achieve this.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool. ¹H NMR is used to confirm the presence and arrangement of protons on the phenyl rings. spectrabase.com ³¹P NMR provides a characteristic signal for the phosphorus atom, confirming the phosphate (B84403) core of the molecule. rsc.org

Infrared (IR) Spectroscopy is crucial for identifying the key functional groups. The most prominent feature in the IR spectrum of (Diphenylphosphoryl)acetyl azide (B81097) is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide moiety (N₃), which typically appears around 2100-2150 cm⁻¹. researchgate.netresearchgate.net Other characteristic peaks include those for the P=O and P-O-C bonds. rsc.orgnist.gov

High-Performance Liquid Chromatography (HPLC) is widely used to determine the purity of the compound, often stated as a percentage (e.g., ≥97.0%). sigmaaldrich.com By comparing the retention time of the main peak to a standard, and by analyzing the area of any impurity peaks, a quantitative measure of purity can be established.

Table 1: Key Analytical Data for this compound

| Technique | Type | Observed Signal/Value | Reference |

|---|---|---|---|

| NMR | ¹H NMR | Signals corresponding to aromatic protons. | spectrabase.com |

| ³¹P NMR | Characteristic signal for the phosphoryl group. | rsc.org | |

| IR Spectroscopy | FT-IR | Strong, sharp peak for azide (N₃) asymmetric stretch. | researchgate.netnist.gov |

| FT-IR | Absorption for P=O stretch. | rsc.org | |

| Chromatography | HPLC | Purity assay, e.g., ≥97.0%. | sigmaaldrich.com |

| Physical Property | Refractive Index | n20/D 1.551 | sigmaaldrich.com |

| Boiling Point | 157 °C at 0.17 mmHg | sigmaaldrich.com |

Spectroscopic Techniques for Investigating Reaction Progress and Intermediates

Spectroscopic methods are vital for real-time monitoring of reactions involving this compound, allowing chemists to track the consumption of reactants and the formation of products and transient intermediates.

FT-IR spectroscopy is particularly effective for this purpose. In reactions like the Curtius rearrangement, where an acyl azide is converted to an isocyanate, the progress can be monitored by observing the disappearance of the characteristic azide peak (around 2110 cm⁻¹) and the appearance of the strong, broad isocyanate (–N=C=O) absorption band (around 2250–2275 cm⁻¹). researchgate.netchemicalbook.com This provides a direct, qualitative, and often semi-quantitative measure of the reaction's conversion.

NMR spectroscopy is also used to follow reaction kinetics. researchgate.netresearchgate.net By taking spectra at various time points, the integration of signals corresponding to the starting materials, intermediates, and products can be used to plot concentration versus time, yielding a detailed picture of the reaction's progress. researchgate.net For example, in the formation of a triazole via a click reaction, the appearance of a new proton signal for the triazole ring and the disappearance of the alkyne proton signal can be tracked. researchgate.net

In the study of photochemical reactions, ultrafast transient absorption spectroscopy has been instrumental. This technique has been used to observe fleeting intermediates in the photochemistry of this compound, such as the formation of a singlet diphenylphosphorylnitrene, which was identified by its transient absorption band at 525 nm. nih.gov

Chromatographic Methods for Separation and Analysis of Reaction Mixtures

Following a reaction, the desired product must be isolated from a mixture that can include unreacted starting materials, the this compound reagent, and various byproducts like diphenyl phosphate. guidechem.com Chromatographic techniques are essential for this purification process.

Flash column chromatography using silica (B1680970) gel is a standard method for purifying reaction products on a preparative scale. orgsyn.orgrsc.org The choice of solvent system (eluent) is optimized to achieve separation between the product and impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for assessing the purity of the final product and the composition of the reaction mixture. researchgate.net It is particularly useful for analyzing complex mixtures and quantifying the yield of a reaction. guidechem.com For instance, in a reaction to produce an azide from an alcohol using DPPA and DBU, the yield was determined by an HPLC assay with specific gradient elution conditions and UV detection. guidechem.com

Table 2: Example of HPLC Conditions for Reaction Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase |

| Mobile Phase | Acetonitrile:Water (CH₃CN:H₂O) |

| Gradient | From 50:50 to 70:30 over 15 minutes |

| Flow Rate | 1.5 mL/min |

| Detection | UV at 210 nm |

This table is based on an example procedure for analyzing the conversion of (S)-(+)-ethyl lactate (B86563) to its corresponding azide using DPPA. guidechem.com

Work-up procedures often involve liquid-liquid extraction to remove water-soluble byproducts, such as diphenyl phosphate and DBU salts, before chromatographic purification. guidechem.comresearchgate.net

Advanced Techniques for Elucidating Reaction Mechanisms (e.g., In Situ Spectroscopy, Kinetic Studies)

Understanding the precise pathway of a reaction, including the sequence of bond-making and bond-breaking events, requires advanced analytical techniques that can probe the reaction as it happens.

Femtosecond transient absorption spectroscopy is a powerful tool for studying ultrafast photochemical processes. In the case of this compound, this technique was used to directly observe the formation and lifetime of highly reactive intermediates. nih.gov Upon photolysis, two transient species were identified: a singlet excited state localized on a phenyl ring (lifetime ~28 ps) and the subsequent singlet diphenylphosphorylnitrene (lifetime ~480 ps). nih.gov This provided direct evidence for a mechanism involving energy transfer from the phenyl ring to the azide moiety, followed by the extrusion of nitrogen gas. nih.gov

Kinetic studies, often performed using NMR or UV-Vis spectroscopy, provide quantitative data on reaction rates. By monitoring the change in concentration of reactants or products over time, a rate law can be determined, which gives insight into the molecularity of the rate-determining step. researchgate.net For example, ¹H NMR spectroscopy has been used to create conversion-time plots for click reactions, confirming reaction completion and providing data for kinetic analysis. researchgate.net

Vibrational spectroscopy has also been used in a mechanistic context. In studies of photosystem II, azide is used as a probe, and changes in the azide's vibrational frequency upon laser-induced charge separation provide information about its involvement in proton transfer reactions. nih.gov

Applications of Mass Spectrometry in Identifying Products and Fragments

Mass Spectrometry (MS) is an indispensable tool for the characterization of this compound and its reaction products. It provides a precise measurement of the molecular weight of a compound, which is a critical piece of data for confirming its identity.

The electron ionization mass spectrum of this compound itself has been documented, providing a fragmentation pattern that serves as a fingerprint for the molecule. nist.gov For products derived from reactions using this reagent, MS is used to confirm that the desired transformation has occurred. For example, in a multi-step synthesis, mass spectrometry is used at key stages to verify the mass of intermediates and the final target molecule. acs.org High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule with very high accuracy, further solidifying its structural assignment.

In mechanistic studies, MS can be used to identify byproducts, which can offer clues about side reactions or alternative reaction pathways. The fragmentation pattern observed in the mass spectrum can also help to piece together the structure of an unknown product, as the fragments correspond to stable substructures of the parent molecule.

Table 3: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| Diphenylphosphoryl azide (DPPA) |

| Diphenyl phosphate |

| Isocyanate |

| Acyl azide |

| (S)-(+)-ethyl lactate |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| Diphenylphosphorylnitrene |

| Triazole |

| Benzoyl azide |

| Diethyl phosphorochloridate |

| Diphenyl phosphorazidate |

| Diphenylphosphoryl chloride |

Theoretical and Computational Investigations of Diphenylphosphoryl Acetyl Azide

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within (Diphenylphosphoryl)acetyl azide (B81097). While specific computational studies on (Diphenylphosphoryl)acetyl azide are not widely published, data from closely related compounds like diphenylphosphoryl azide (DPPA), benzoyl azide, and other acyl azides allow for a detailed and accurate extrapolation of its properties.

Methods such as Density Functional Theory (DFT), with functionals like B3LYP, and ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are commonly employed. For instance, ab initio molecular orbital calculations using RHF/6-311G* and B3LYP/6-31+G* levels have been successfully applied to study the ground states of similar acyl azides.

Key Geometric and Electronic Features:

Acyl Azide Moiety: The -C(O)N₃ group is known to have a specific electronic structure that dictates its reactivity. The attachment of a carbonyl group significantly influences the electronic structure of the azide. researchgate.net The N-N-N linkage in the azide is nearly linear. Computational studies on formyl, acetyl, and benzoyl azides have shown that these molecules exist as syn and anti conformers, with the syn-isomer typically being more stable and undergoing a more favorable concerted rearrangement. researchgate.net

Electronic Spectra: The electronic absorption spectra of acyl azides are characterized by intense π-π* transitions. researchgate.net The interaction between the carbonyl group and the azide group alters the molecular orbital energies compared to simpler alkyl or aryl azides. researchgate.net In the related diphenylphosphoryl azide, ultrafast photolysis at 260 nm excites a (π,π*) singlet state localized on a phenyl ring. nih.gov

Computational Modeling of Reaction Pathways and Transition States (e.g., Curtius Rearrangement)

The Curtius rearrangement is the hallmark reaction of acyl azides, proceeding either thermally or photochemically to yield an isocyanate with the loss of molecular nitrogen. Computational modeling has been instrumental in elucidating the intricate mechanism of this transformation.

The mechanism was once thought to be a two-step process involving the formation of a discrete acyl nitrene intermediate. nih.gov However, computational studies, particularly using DFT, have provided strong evidence that the thermal reaction for many substrates proceeds via a concerted mechanism, where N₂ departure and R-group migration occur in a single transition state. researchgate.net This concerted pathway explains the common observation that the reaction proceeds with complete retention of stereochemistry at the migrating group. nih.govnih.gov

Thermal Rearrangement: DFT calculations (B3LYP/6-311+G(d,p)) on simple acyl azides like acetyl azide—a close model for the reactive part of this compound—reveal that the reaction pathway depends on the conformation of the azide. researchgate.net

The syn -isomer rearranges through a concerted mechanism with a relatively low activation barrier.

The anti -isomer cannot undergo a concerted rearrangement and would have to proceed through a higher-energy stepwise pathway involving a nitrene-like intermediate. researchgate.net

The calculated activation barriers for the concerted Curtius rearrangement of several acyl azides provide a quantitative measure of their reactivity. researchgate.net

| Acyl Azide | Activation Barrier (kcal/mol, Gas Phase, B3LYP/6-311+G(d,p)) | Reference |

| Acetyl Azide | 27.6 | researchgate.net |

| Pivaloyl Azide | 27.4 | researchgate.net |

| Phenyl Azide | 30.0 | researchgate.net |

Photochemical Rearrangement: The photo-induced Curtius rearrangement follows a different, stepwise mechanism. High-level computational studies (MS-CASPT2//CASSCF) on model acyl azides show that upon photoexcitation, the molecule undergoes internal conversion to a lower singlet excited state. nih.govrsc.org From this state, the elimination of N₂ leads to a singlet nitrene intermediate, which can then rearrange to the isocyanate product. nih.govrsc.org Ultrafast spectroscopy combined with computational analysis on diphenylphosphoryl azide identified transient species corresponding to an excited state on the phenyl ring and the subsequent singlet diphenylphosphorylnitrene. nih.gov

Prediction of Reactivity and Selectivity via Computational Methods

Computational chemistry allows for the prediction of chemical reactivity and selectivity by calculating and comparing the energy profiles of different potential reaction pathways.

For the Curtius rearrangement of this compound, the primary reactive choice is between a concerted or a stepwise mechanism. As computational studies on model compounds have shown, the concerted pathway is significantly lower in energy for the preferred syn-conformer, correctly predicting it as the dominant thermal pathway. researchgate.net The high energy barrier for nitrene formation from the anti-conformer predicts that this pathway is not competitive. researchgate.net

Furthermore, once the isocyanate intermediate is formed from the rearrangement, it can be attacked by various nucleophiles. Computational methods can be used to predict the selectivity of these subsequent reactions. By modeling the transition states for the attack of different nucleophiles (e.g., water, alcohols, amines) at the isocyanate carbon, one can predict which product will be favored under specific conditions. Factors such as the nucleophilicity of the attacking species and the steric hindrance around the reaction center can be quantified through calculation.

Advanced computational approaches, including machine learning models trained on reaction data, are emerging as powerful tools to predict reaction outcomes, including yields and stereoselectivity, for a wide range of substrates and catalysts.

Analysis of Bonding Characteristics and Aromaticity

A computational analysis of this compound reveals key bonding features that govern its structure and reactivity.

Phosphine (B1218219) Oxide Moiety: The P=O bond is a dominant feature of the diphenylphosphoryl group. It is a very strong and highly polar double bond. This polarity makes the oxygen atom an exceptionally strong hydrogen-bond acceptor, a property that is critical in the design of molecules for biological applications and materials science. enamine.net The phosphorus atom is bonded to two phenyl rings. While the rings themselves are classic aromatic systems, the phosphorus atom does not participate in a larger delocalized π-system with them in the same way a nitrogen or oxygen atom might in a heterocyclic system. However, the electron-withdrawing nature of the phosphine oxide group influences the electronic properties of the attached phenyl rings.

Acyl Azide Moiety: The bonding in the -C(O)N₃ group is complex. The azide is a linear system of three nitrogen atoms with delocalized π-bonding. The crucial bond is the one between the carbonyl carbon and the first nitrogen atom (C-N₁). It is the cleavage of the N₁-N₂ bond and the migration of the diphenylphosphoryl-methyl group to the terminal nitrogen (N₃) that constitutes the Curtius rearrangement. researchgate.net

Aromaticity: The aromaticity in this molecule is confined to the two phenyl rings. Computational methods can quantify this aromaticity using various descriptors. One common method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of a ring. peeksgroup.com A negative NICS value is indicative of aromatic character. For the phenyl groups in this compound, a significant negative NICS value would be expected, confirming their aromaticity. The phosphole ring system, a phosphorus analogue of pyrrole, is known to have very weak aromaticity, indicating that phosphorus is generally less effective than nitrogen or carbon at participating in aromatic delocalization. researchgate.net

Development of Computational Models for Similar Organophosphorus-Azide Systems

The detailed computational investigation of specific molecules like this compound contributes to a broader effort to develop robust and predictive models for the entire class of organophosphorus-azide compounds. By studying a range of related molecules, general principles of structure and reactivity can be established.

This process involves:

Benchmarking Methods: Researchers test various computational methods (DFT functionals, basis sets) against known experimental data for a set of reference compounds to determine which level of theory provides the best balance of accuracy and computational cost.

Systematic Studies: The effect of changing substituents on the phosphorus atom or on the acyl group can be systematically studied to understand how these modifications influence reaction barriers, molecular geometry, and electronic properties. For example, replacing phenyl groups with other aryl or alkyl groups would modulate the electronic and steric nature of the phosphine oxide.

Building Databases: The results from these systematic studies can be compiled into databases. These databases can then be used to train machine learning algorithms or to develop Quantitative Structure-Activity Relationship (QSAR) models. Such models are widely used in fields like drug discovery and materials science to predict the properties of new, unsynthesized compounds.

Generalizing Reaction Mechanisms: By comparing the computed mechanisms for the Curtius rearrangement across a family of organophosphorus azides, a general mechanistic model can be refined. This model can predict whether a new compound is likely to react via a concerted or stepwise pathway and estimate its activation energy. researchgate.netrsc.org

Through this iterative process of detailed calculation and broader model development, computational chemistry provides an indispensable framework for understanding and predicting the behavior of complex functional molecules like this compound.

Derivatives and Analogues of Diphenylphosphoryl Acetyl Azide: Comparative Studies

Structure-Reactivity Relationships in Related Phosphoryl-Substituted Acyl Azides

The reactivity of phosphoryl-substituted acyl azides is profoundly influenced by the nature of the substituents on the phosphorus atom. These substituents can modulate the electronic properties of the phosphoryl group, which in turn affects the lability of the azide (B81097) moiety and the facility of rearrangement reactions.

Electron-withdrawing groups on the aryl rings of a (diarylphosphoryl)acetyl azide, for instance, are generally observed to enhance the reactivity of the compound. This is attributed to the increased electrophilicity of the phosphorus atom, which facilitates the initial nucleophilic attack by a carboxylate to form a mixed anhydride (B1165640) intermediate in reactions like the Curtius rearrangement initiated by a carboxylic acid. Conversely, electron-donating groups tend to decrease reactivity by reducing the electrophilic character of the phosphorus center.

Steric hindrance around the phosphorus atom also plays a critical role. Bulky substituents can impede the approach of nucleophiles, thereby slowing down the reaction rate. This effect is particularly noticeable when comparing (dialkylphosphoryl)acetyl azides with their (diarylphosphoryl) counterparts. The less sterically hindered environment of the latter often translates to faster reaction kinetics.

Synthesis and Reactivity of Analogues with Varied Phosphoryl Substituents

The synthesis of analogues of (Diphenylphosphoryl)acetyl azide with different phosphoryl substituents typically follows a convergent route. The appropriate phosphonic dichloride or dichlorophosphate (B8581778) is reacted with two equivalents of an alcohol or phenol (B47542) to generate the corresponding disubstituted phosphorochloridate. Subsequent reaction with sodium azide then furnishes the desired phosphoryl azide.

Comparative studies on the reactivity of these analogues have provided valuable insights. For example, in the context of peptide synthesis, where phosphoryl azides are used as coupling reagents, the nature of the phosphoryl substituent can influence both the yield and the degree of racemization of the resulting peptide. While diphenylphosphoryl azide (DPPA) is a widely used and effective reagent, analogues with different electronic properties have been investigated to fine-tune the reaction's efficiency and selectivity. creative-peptides.com

A notable variation is the use of dialkylphosphoryl azides. These compounds, while often more challenging to synthesize and handle due to their generally lower stability, can exhibit different reactivity profiles compared to their diaryl counterparts. The electron-donating nature of the alkyl groups can render the phosphorus atom less electrophilic, potentially leading to slower reaction rates in some contexts.

Impact of Different Acyl Moieties on Azide Reactivity

The structure of the acyl group in phosphoryl-substituted acyl azides has a direct and significant impact on the reactivity of the azide, particularly in the context of the Curtius rearrangement. The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. organic-chemistry.orgchem-station.comwikipedia.org The electronic nature of the R group in the R-C(O)N₃ moiety influences the ease of this rearrangement.

Acyl groups with electron-donating substituents tend to facilitate the rearrangement. This is because the migrating group's ability to stabilize the transient electron-deficient species formed during the rearrangement is enhanced. Conversely, acyl groups bearing electron-withdrawing substituents can retard the rearrangement by destabilizing the transition state.

The steric bulk of the acyl group can also play a role. While the rearrangement itself is an intramolecular process, the initial steps of reactions involving the acyl azide, such as its formation from a carboxylic acid using a phosphoryl azide reagent, can be sensitive to steric hindrance around the carbonyl group.

Comparative Studies on Mechanistic Pathways of Related Compounds

The generally accepted mechanism for the reaction of a carboxylic acid with a phosphoryl azide like DPPA to form an acyl azide, which then undergoes the Curtius rearrangement, proceeds through a mixed anhydride intermediate. nih.gov The carboxylic acid acts as a nucleophile, attacking the electrophilic phosphorus atom of the phosphoryl azide to form a tetrahedral intermediate. This intermediate then expels the azide ion and subsequently, the diphenylphosphate anion to generate the acyl azide. The acyl azide then undergoes a concerted nih.govraco.cat-rearrangement with the loss of dinitrogen to form the isocyanate. nih.gov

Comparative mechanistic studies on analogues with different phosphoryl or acyl groups have largely reinforced this general pathway. However, subtle differences in the stability of intermediates and the heights of activation barriers have been observed. For instance, computational studies could reveal that electron-withdrawing substituents on the phosphoryl group lower the activation energy for the initial nucleophilic attack but may have a less pronounced effect on the subsequent Curtius rearrangement step.

Variations in the acyl group can more directly influence the energetics of the Curtius rearrangement itself. Theoretical calculations and kinetic studies on a series of acyl azides with different migrating groups (R in R-C(O)N₃) would be expected to show a clear correlation between the electronic properties of R and the activation energy for the rearrangement.

General Principles Derived from Comparative Investigations

The collective body of research on this compound and its analogues has led to the formulation of several key principles that guide their application in organic synthesis:

Electronic Effects on the Phosphoryl Group: The reactivity of the phosphoryl azide as an azide transfer agent is directly proportional to the electron-withdrawing capacity of the substituents on the phosphorus atom. This enhances the electrophilicity of the phosphorus center, facilitating the initial activation of a carboxylic acid.

Steric Effects on the Phosphoryl Group: Increasing steric bulk around the phosphorus atom generally leads to a decrease in reaction rates by hindering the approach of nucleophiles.

Electronic Effects on the Acyl Group: The rate of the Curtius rearrangement is accelerated by electron-donating groups on the migrating acyl moiety and decelerated by electron-withdrawing groups.

Concerted Rearrangement: The Curtius rearrangement of the in situ-generated acyl azide is a concerted process, which ensures the retention of stereochemistry in the migrating group, a crucial feature for the synthesis of chiral amines and their derivatives. chem-station.comnih.gov

Reagent of Choice: Diphenylphosphoryl azide (DPPA) remains a versatile and widely used reagent due to its optimal balance of reactivity, stability, and ease of handling for the in-situ generation of acyl azides for applications such as peptide synthesis and the synthesis of various nitrogen-containing compounds via the Curtius rearrangement. chem-station.comnih.govraco.cat

These principles provide a robust framework for predicting the reactivity of novel phosphoryl-substituted acyl azides and for the rational design of new reagents with tailored properties for specific synthetic challenges.

Future Research Directions and Challenges in Diphenylphosphoryl Acetyl Azide Chemistry

Exploration of Novel Reaction Pathways and Unprecedented Reactivity

While DPPA is well-known for its role in the modified Curtius reaction, peptide synthesis, and Mitsunobu reactions, future research is poised to uncover novel reaction pathways. chemicalbook.comresearchgate.net The reactivity of the acyl azide (B81097) moiety, beyond its thermal decomposition to an isocyanate, presents a fertile ground for discovery. raco.cat Investigations could focus on its participation in cycloaddition reactions, similar to other organic azides, or its role as a precursor to unique reactive intermediates under photochemical or electrochemical conditions. nih.gov For instance, the development of new catalytic systems could unlock unprecedented transformations, such as C-H amidation of alkenes and arenes using the acyl azide as a nitrogen source. raco.cat There is also potential in exploring reactions where the diphenylphosphoryl group is not just a leaving group but actively participates in or directs the course of the reaction, leading to the synthesis of novel organophosphorus compounds. nih.gov

A key area of future exploration lies in expanding the substrate scope for DPPA-mediated reactions. While it is effective for many carboxylic acids, certain substrates may fail to undergo the desired transformation efficiently. wikipedia.org Research into overcoming these limitations through additive screening, solvent effect studies, or structural modification of the reagent itself could significantly broaden its applicability. The exploration of DPPA's reactivity with unconventional functional groups could also lead to the development of entirely new synthetic methodologies.

Development of Asymmetric Synthetic Applications

The demand for enantiomerically pure compounds in pharmaceuticals and agrochemicals makes the development of asymmetric reactions a paramount goal in modern chemistry. frontiersin.org While DPPA has been employed in the synthesis of chiral molecules, the development of catalytic asymmetric variants of its key reactions is an area ripe for expansion. Future research will likely focus on the design and application of chiral catalysts that can control the stereochemical outcome of reactions involving DPPA.

One promising direction is the development of enantioselective Curtius-type rearrangements. This could be achieved through the use of chiral catalysts that can differentiate between enantiotopic C-O bonds during the formation of the mixed anhydride (B1165640) intermediate or that can control the stereochemistry of subsequent nucleophilic attack on the resulting isocyanate. Furthermore, the application of DPPA in dynamic kinetic resolution processes, where a racemic starting material is converted into a single enantiomer of the product, represents a significant opportunity. The successful development of such methods would provide a powerful tool for the efficient synthesis of complex chiral amines, amino acids, and other valuable building blocks.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of chemical processes into continuous flow and automated systems offers significant advantages in terms of safety, efficiency, and scalability. rsc.org Given the potentially hazardous nature of azide compounds, the use of flow chemistry for reactions involving DPPA is a particularly attractive prospect. nih.gov Flow reactors allow for the in-situ generation and immediate consumption of potentially explosive intermediates like acyl azides, minimizing the risks associated with their accumulation. nih.govnih.gov

Future research will focus on optimizing existing DPPA-based reactions for flow conditions and developing new transformations that are uniquely enabled by this technology. rsc.org This includes the design of packed-bed reactors with immobilized reagents or catalysts to facilitate product purification and catalyst recycling. Automated synthesis platforms, which can perform multi-step reaction sequences with minimal human intervention, will also benefit from the integration of robust DPPA chemistry. nih.gov The development of standardized protocols and compatible hardware for using DPPA in these systems will be crucial for its widespread adoption in high-throughput synthesis and library generation for drug discovery.

Table 1: Comparison of Batch vs. Flow Chemistry for Azide Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Safety | Higher risk due to accumulation of hazardous intermediates. nih.gov | Enhanced safety through in-situ generation and consumption of intermediates. nih.gov |

| Scalability | Scale-up can be challenging and increase risks. nih.gov | Easier and safer to scale by running the system for longer periods. nih.gov |

| Control | Less precise control over reaction parameters like temperature and mixing. | Precise control over reaction parameters, leading to better reproducibility. frontiersin.org |

| Efficiency | Can have longer reaction times and more complex workups. | Often results in higher yields and purity with simplified workup. nih.gov |

Catalyst Development for Enhanced Reactivity or Selectivity

The development of novel catalysts is central to advancing the synthetic utility of (diphenylphosphoryl)acetyl azide. While some catalytic systems have been reported, there is significant room for improvement and innovation. researchgate.net Future research in this area will likely pursue several key objectives:

Lowering Catalyst Loading: Reducing the amount of catalyst required for a given transformation is crucial for making processes more economical and sustainable.

Enhancing Reactivity: Developing catalysts that can promote reactions under milder conditions or with less reactive substrates will broaden the scope of DPPA's applications.

Improving Selectivity: Designing catalysts that can control regioselectivity, chemoselectivity, and stereoselectivity is a major goal, particularly for the synthesis of complex molecules.

One area of focus could be the development of earth-abundant metal catalysts as alternatives to precious metals like palladium or rhodium. researchgate.net Furthermore, the exploration of organocatalysis and biocatalysis could provide new, environmentally friendly approaches to harnessing the reactivity of DPPA. frontiersin.org For example, engineered enzymes could potentially be used to perform highly selective transformations involving DPPA with exquisite control over stereochemistry.

Addressing Challenges in Stability and Handling for Broader Synthetic Utility

Despite being more stable than many other azide-containing reagents, the potential for thermal decomposition and the inherent toxicity of this compound remain concerns. wikipedia.orgchemicalbook.com Addressing these challenges is crucial for its broader acceptance and use, especially in large-scale industrial processes.

One promising approach is the development of polymer-supported or solid-phase versions of DPPA. researchgate.net Immobilizing the reagent on a solid support can reduce its volatility, simplify its handling, and facilitate its removal from the reaction mixture, which is advantageous for purification. researchgate.net Future work could focus on developing more robust and recyclable solid-supported reagents with high loading capacities.

Another avenue of research involves the development of safer formulations or in-situ generation methods that avoid the isolation and storage of the neat reagent. While flow chemistry offers a solution, the development of bench-stable precursors that can be easily converted to DPPA on demand would also be highly valuable. In-house safety testing has shown that solutions of DPPA can be thermally stable, but addressing the hazards associated with the subsequent Curtius rearrangement, especially on a commercial scale, is necessary. researchgate.net

Potential for Material Science Applications as a Building Block

The ability of this compound to facilitate the formation of amide and urethane (B1682113) linkages makes it a valuable tool for polymer synthesis. researchgate.net Its use in the polymerization of aminocarboxylic acids and the copolymerization of dicarboxylic acids with diamines or diols has been demonstrated to produce polyamides, polyureas, and polyurethanes. researchgate.net

Future research in this area could explore the synthesis of novel polymers with tailored properties. By carefully selecting the monomeric building blocks, it may be possible to create materials with enhanced thermal stability, specific mechanical properties, or unique functional characteristics. For example, the incorporation of specific functional groups into the monomers could lead to the development of responsive or "smart" polymers that change their properties in response to external stimuli.

The use of DPPA in the synthesis of biodegradable copolypeptides for applications such as antimicrobial agents has also been reported. nih.gov This highlights the potential for DPPA to be used in the creation of advanced biomaterials with applications in medicine and biotechnology. Further exploration of DPPA-mediated polymerization could lead to the development of new biocompatible and biodegradable materials for drug delivery, tissue engineering, and other biomedical applications.

Table 2: Polymers Synthesized Using DPPA

| Polymer Type | Monomers | Reference |

| Polyamides | Aminocarboxylic acids, or dicarboxylic acids and diamines | researchgate.net |

| Polyureas | Dicarboxylic acids and diamines (via isocyanate intermediate) | researchgate.net |

| Polyurethanes | Dicarboxylic acids and diols (via isocyanate intermediate) | researchgate.net |

| Copolypeptides | Amino acids (e.g., lysine, leucine, serine) | nih.gov |

Advancements in Computational Predictions and Their Experimental Validation

Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into reaction mechanisms, predicting reactivity, and guiding experimental design. The application of computational methods to the study of this compound chemistry is an area with significant potential for growth.

Future research could employ density functional theory (DFT) and other computational methods to:

Elucidate Reaction Mechanisms: Detailed computational studies can help to unravel the intricate mechanistic details of DPPA-mediated reactions, including the nature of intermediates and transition states. This understanding can be used to rationalize observed reactivity and selectivity.

Predict Reactivity and Selectivity: Computational models can be developed to predict the outcome of reactions with new substrates or under different conditions. This can help to prioritize experimental efforts and accelerate the discovery of new transformations.

Design Novel Catalysts: Computational screening can be used to identify promising new catalyst structures for enhancing the reactivity and selectivity of DPPA-mediated reactions.

A crucial aspect of this research will be the close interplay between computational predictions and experimental validation. Experimental studies will be needed to confirm the accuracy of computational models and to provide the data needed to refine and improve them. This synergistic approach will be essential for unlocking the full potential of computational chemistry to advance the field of this compound chemistry.

Q & A

Q. What is the primary role of DPPA in Curtius rearrangement, and how is it methodologically applied?